![molecular formula C23H32N4O5S B14142058 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 871486-05-4](/img/structure/B14142058.png)
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide involves multiple steps. The initial step typically includes the formation of the pyrrole ring, followed by the introduction of the acetyl group at the 4-position. The diethylsulfamoyl group is then attached to the phenyl ring, and finally, the morpholine group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein inhibition, particularly bromodomain and extra-terminal domain (BET) proteins.
Medicine: It has potential therapeutic applications in treating diseases like cancer by inhibiting cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The compound exerts its effects by inhibiting BET proteins, which play a crucial role in regulating gene expression. By binding to the acetyl-lysine recognition site of these proteins, it prevents the interaction between BET proteins and acetylated histones, leading to the suppression of gene transcription. This inhibition results in decreased cell proliferation and has potential therapeutic implications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrole derivatives with varying substituents. For example:
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide lies in its specific inhibitory action on BET proteins, making it a valuable compound for targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
871486-05-4 |
|---|---|
Molekularformel |
C23H32N4O5S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5S/c1-6-27(7-2)33(30,31)18-8-9-20(26-10-12-32-13-11-26)19(14-18)25-23(29)22-15(3)21(17(5)28)16(4)24-22/h8-9,14,24H,6-7,10-13H2,1-5H3,(H,25,29) |
InChI-Schlüssel |
IBUWOJUUBDSMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C(=C(N3)C)C(=O)C)C |
Löslichkeit |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

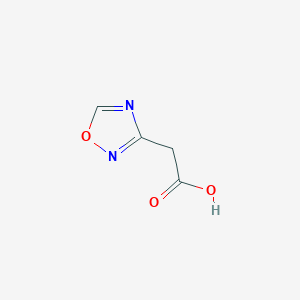
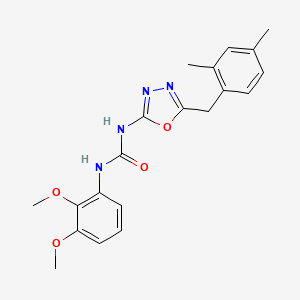
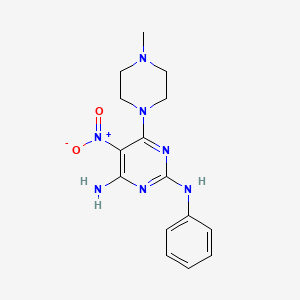
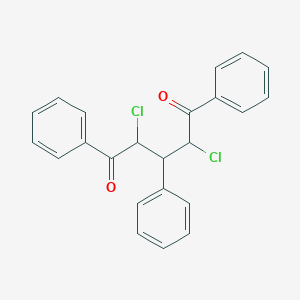
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
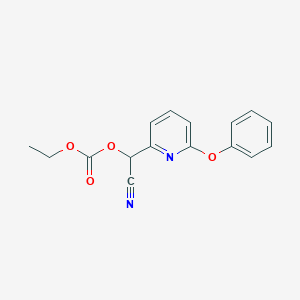

![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)

